![molecular formula C15H14N4O4 B2551488 4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 301353-87-7](/img/structure/B2551488.png)
4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly specific tool compound that has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactions
Research on compounds with similar structural motifs to 4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione often explores their synthesis and the chemical reactions they undergo. For instance, the ene reaction of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione has been studied, showing the formation of monoene and polyaddition products, with their structures confirmed via spectroscopic methods and X-ray diffraction analysis (Klimova et al., 2002). This research highlights the synthetic versatility of heterocyclic compounds and their potential applications in creating novel chemical entities.
Structural and Spectroscopic Studies
The structural and spectroscopic characterization of compounds is crucial for understanding their chemical properties and potential applications. A study on the synthesis, crystal structure, and IR spectrum of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione demonstrates the use of single-crystal X-ray diffraction and infrared spectroscopy to elucidate the compound's structure (Anouar et al., 2019). Such detailed structural analyses are essential for the development of compounds with specific desired properties, including pharmaceuticals and materials.
Potential Applications in Material Science and Biology
Although the direct applications of this compound in scientific research are not specified in the articles found, compounds with related structures have been explored for their potential applications in material science and biology. For example, studies on the synthesis and characterisation of [2‐(2′-anilinyl)‐2‐oxazolines] and related compounds could provide insights into the development of new materials with specific optical or electronic properties (Button & Gossage, 2003). Additionally, research on the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles highlights the biological relevance of heterocyclic compounds and their potential as therapeutic agents (Dürüst et al., 2012).
Wirkmechanismus
Target of action
The compound “4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione” belongs to the class of oxazole derivatives . Oxazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of action
The interaction of oxazole derivatives with their targets can lead to a variety of effects, depending on the specific structure of the derivative and the nature of the target .
Biochemical pathways
Oxazole derivatives can affect multiple biochemical pathways. The specific pathways affected would depend on the targets of the specific derivative .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary widely. Factors such as the compound’s structure, formulation, route of administration, and the individual’s physiological condition can all influence these properties .
Result of action
The molecular and cellular effects of oxazole derivatives can include changes in enzyme activity, receptor signaling, and cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of oxazole derivatives .
Zukünftige Richtungen
Research into oxazole derivatives is ongoing, with many researchers around the globe synthesizing various oxazole derivatives and screening them for their various biological activities . Future directions could include the development of new synthetic methods and the exploration of new biological activities.
Eigenschaften
IUPAC Name |
4-methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-18-12-11(13(20)17-14(18)21)19-7-10(23-15(19)16-12)8-22-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWYTQKUZLGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
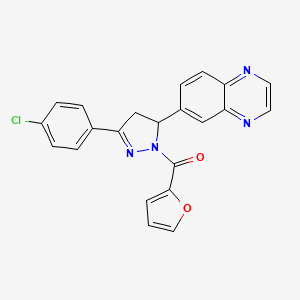
![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)


![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)

![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
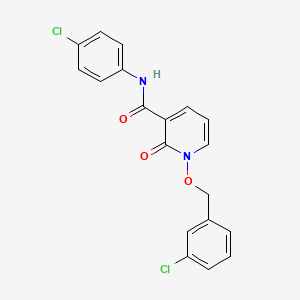
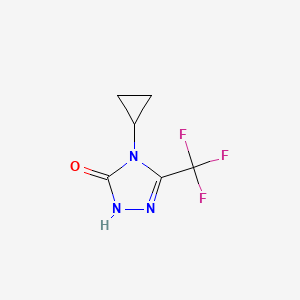
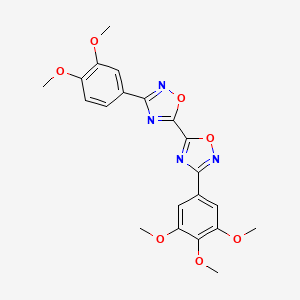
![N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2551423.png)

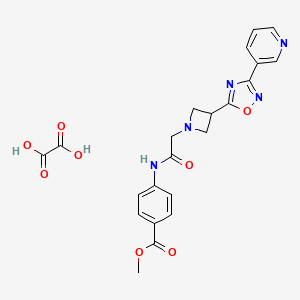
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
